4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine
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Overview
Description
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine, chlorine, and cyclohexyloxy groups on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine typically involves the substitution of hydrogen atoms on the pyridine ring with bromine, chlorine, and cyclohexyloxy groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this method are generally mild and functional group tolerant, making it a preferred choice for synthesizing complex organic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the cyclohexyloxy group can influence the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological processes such as enzyme inhibition or receptor activation, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloropyridine: Lacks the cyclohexyloxy group, making it less hydrophobic.
3-Bromo-4-chloropyridine: Different substitution pattern on the pyridine ring.
2-Bromo-3-chloropyridine: Substitution at different positions on the pyridine ring.
Uniqueness
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which can enhance its hydrophobicity and potentially improve its interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-chloro-2-cyclohexyloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCFTGPUFZYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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